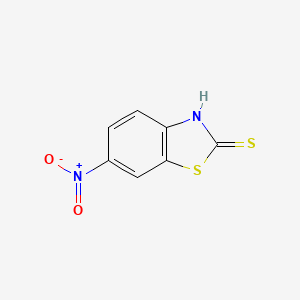

2-Mercapto-6-nitrobenzothiazole

Description

Contextualizing Benzothiazole (B30560) Heterocycles in Modern Organic and Medicinal Chemistry

Benzothiazoles are a class of heterocyclic compounds featuring a benzene (B151609) ring fused to a thiazole (B1198619) ring. tandfonline.comnih.gov This core structure is a recurring motif in a multitude of biologically active compounds, making it a cornerstone in the fields of medicinal and organic chemistry. psu.edursc.orgbibliomed.org The aromatic nature of the benzothiazole system provides it with relative stability, while the presence of heteroatoms offers reactive sites for functionalization. bibliomed.org

The benzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can provide useful ligands for more than one type of receptor or enzyme. rsc.org This versatility has led to the development of benzothiazole-based compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties. psu.edursc.orgjchemrev.comjchemrev.com In addition to their therapeutic applications, benzothiazoles are integral to the development of functional materials. They are used as vulcanization accelerators in the rubber industry, as antioxidants, and in the creation of advanced materials with specific electronic and optical properties. rsc.orgchemimpex.com A number of clinically approved drugs, such as Riluzole for amyotrophic lateral sclerosis and Flutemetamol for Alzheimer's diagnosis, feature the benzothiazole core, underscoring its importance in drug discovery. crimsonpublishers.commdpi.com

The Unique Substitution Pattern of 2-Mercapto-6-nitrobenzothiazole

This compound (2M6NBT) is distinguished by its specific substitution pattern, which significantly influences its chemical properties and potential applications. chemimpex.com The molecule features a thiol (-SH) group at the 2-position and a nitro (-NO2) group at the 6-position of the benzothiazole core.

| Property | Data |

| Molecular Formula | C7H4N2O2S2 fishersci.ca |

| Molecular Weight | 212.24 g/mol chemimpex.com |

| CAS Number | 4845-58-3 fishersci.ca |

| Appearance | Light yellow to yellow to orange crystalline powder chemimpex.com |

| Melting Point | 250 - 254 °C chemimpex.com |

The thiol group at the 2-position of the benzothiazole ring is a key functional group that dictates much of the molecule's reactivity. This group can exist in two tautomeric forms: the thiol form (-SH) and the thione form (=S). researchgate.netccsenet.org The thione form is generally found to be more stable. researchgate.netccsenet.org The presence of this group makes the molecule a versatile building block in organic synthesis. For instance, the thiol group can be readily functionalized to create a wide range of derivatives. nih.gov It can participate in reactions such as S-alkylation, S-acylation, and the formation of disulfides. This reactivity allows for the synthesis of new compounds with potentially enhanced biological activities or material properties. nih.gov

The nitro group at the 6-position has a profound impact on the electronic properties of the benzothiazole ring. ontosight.ai As a strong electron-withdrawing group, the nitro group decreases the electron density of the aromatic system. nih.govresearchgate.net This modification of the electronic landscape can enhance the molecule's interaction with biological targets and influence its potential for various applications. ontosight.ai For example, the electron-withdrawing nature of the nitro group can be advantageous for the development of chromophores with enhanced two-photon absorption properties. acs.org Furthermore, the presence of the nitro group can influence the molecule's antimicrobial and anticancer activities. ontosight.ai The nitro group can also be reduced to an amino group, providing a handle for further chemical modifications and the synthesis of a new family of derivatives. nih.gov

Overview of Research Trajectories for 2M6NBT

Research into this compound has followed several promising trajectories, driven by its unique chemical structure and reactivity. Key areas of investigation include:

Pharmaceutical Development: The compound is being explored for its potential as an antimicrobial agent. chemimpex.com Researchers are also investigating its role in enzyme inhibition studies, which could lead to the development of targeted therapies. chemimpex.com

Analytical Chemistry: 2M6NBT serves as a reagent in various analytical techniques, particularly for the identification and quantification of metal ions in environmental samples. chemimpex.com Its ability to form complexes with metals is central to this application. chemimpex.com

Materials Science: In the field of materials science, 2M6NBT is used in the development of rubber and polymer products, where it can improve durability and resistance to degradation. chemimpex.com There is also interest in its potential for creating advanced materials with specific electronic or optical properties. chemimpex.com

Organic Synthesis: The reactivity of the thiol and nitro groups makes 2M6NBT a valuable intermediate in the synthesis of more complex organic molecules and novel heterocyclic systems. chemimpex.comnih.gov For example, it has been used as a starting material for the synthesis of Schiff bases and other derivatives with potential anti-inflammatory activity. nih.gov

Structure

2D Structure

Propriétés

IUPAC Name |

6-nitro-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2S2/c10-9(11)4-1-2-5-6(3-4)13-7(12)8-5/h1-3H,(H,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPOZGXKWWKLJDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])SC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063621 | |

| Record name | 2(3H)-Benzothiazolethione, 6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4845-58-3 | |

| Record name | 6-Nitro-2(3H)-benzothiazolethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4845-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(3H)-Benzothiazolethione, 6-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004845583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Mercapto-6-nitrobenzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2630 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Benzothiazolethione, 6-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(3H)-Benzothiazolethione, 6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Mercapto-6-nitrobenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2 Mercapto 6 Nitrobenzothiazole

Direct Synthesis Approaches to 2M6NBT

Direct synthesis methods aim to construct the 2-Mercapto-6-nitrobenzothiazole molecule in a streamlined manner, often categorized by the complexity and efficiency of the procedure.

Multi-step Conventional Procedures

Conventional syntheses of 2-mercaptobenzothiazole (B37678) derivatives often involve multi-step sequences. A classical approach involves the reaction of thiocarbanilide (B123260) with sulfur. nih.gov Another established method is the reaction of o-aminothiophenol with carbon disulfide under high pressure. nih.gov

A documented multi-step synthesis of 2-amino-6-nitrobenzothiazole (B160904), a related compound, involves the nitration of 2-acylaminobenzothiazole followed by saponification. google.com This method highlights a strategy where a protecting group is used to direct the nitration to the desired position on the benzothiazole (B30560) ring, which could be adapted for the synthesis of 2M6NBT. In a typical procedure, 2-acetylaminobenzothiazole is nitrated using a mixture of nitric and sulfuric acids. The resulting 2-acetylamino-6-nitrobenzothiazole is then hydrolyzed to yield 2-amino-6-nitrobenzothiazole. google.com This amino derivative can potentially be converted to the mercapto compound.

One-Pot, Atom-Economy Procedures

Modern synthetic chemistry emphasizes the development of one-pot and atom-economical processes to enhance efficiency and reduce waste. nih.gov For the synthesis of 2-mercaptobenzothiazole derivatives, a one-pot, three-component reaction has been developed. This involves the reaction of o-iodoanilines, potassium sulfide (B99878), and (tosylmethyl)isocyanide, catalyzed by copper(I) chloride, to form benzothiazolethiones. nih.gov Another efficient, metal-free approach for synthesizing 2-mercaptobenzothiazole derivatives is the DBU-promoted tandem reaction of o-haloanilines and carbon disulfide. organic-chemistry.org This method proceeds in good yields and avoids the use of transition metals. organic-chemistry.org

Synthesis via Benzothiazole Precursors

The synthesis of 2M6NBT can also be achieved by modifying existing benzothiazole structures, particularly through reactions involving ortho-aminothiophenols and their derivatives.

From ortho-Aminothiophenols and Related Compounds

Ortho-aminothiophenols are key precursors for the synthesis of the benzothiazole core. doaj.orgmdpi.com The reaction of these compounds with various reagents can lead to the formation of the fused heterocyclic system.

The condensation of o-aminothiophenols with aldehydes or carboxylic acid derivatives is a widely used method for synthesizing 2-substituted benzothiazoles. doaj.orgnih.govresearchgate.net For instance, the reaction of o-aminothiophenol with various aldehydes can be catalyzed by agents like samarium triflate in an aqueous medium or under solvent-free conditions using sulfated tungstate (B81510) with ultrasound irradiation to produce 2-substituted benzothiazoles in high yields. mdpi.comorganic-chemistry.org Similarly, condensation with carboxylic acids, often facilitated by polyphosphoric acid, is a standard method. indexcopernicus.com

The synthesis of 2-amino-6-nitrobenzothiazole has been achieved through the reaction of 2-amino-6-nitrobenzothiazole with benzaldehyde (B42025) in the presence of ethanol (B145695) and glacial acetic acid. rjpbcs.com This indicates that the benzothiazole ring can be formed prior to the introduction or modification of the substituent at the 2-position.

The cyclization of o-aminothiophenols with carbon disulfide is a fundamental method for producing 2-mercaptobenzothiazoles. nih.govmdpi.com This reaction typically requires high pressure. nih.gov A more recent, metal-free approach utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to promote the tandem reaction of o-haloanilines with carbon disulfide, offering an efficient route to 2-mercaptobenzothiazole derivatives. organic-chemistry.org

Furthermore, the reaction of ortho-halogenated anilines with isothiocyanates can also yield benzothiazole derivatives. mdpi.com This highlights the versatility of starting materials for constructing the benzothiazole scaffold.

Data Tables

Table 1: Synthesis of Benzothiazole Derivatives from o-Aminothiophenols

| Starting Material | Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |

| o-Aminothiophenol | Aldehydes | Samarium triflate, H₂O | 2-Substituted benzothiazoles | Good | organic-chemistry.org |

| o-Aminothiophenol | Aldehydes | Sulfated tungstate, ultrasound | 2-Substituted benzothiazoles | 90-98 | mdpi.com |

| o-Aminothiophenol | Carboxylic Acids | Polyphosphoric acid | 2-Substituted benzothiazoles | Good | indexcopernicus.com |

| o-Haloanilines | Carbon Disulfide | DBU, Toluene, 80°C | 2-Mercaptobenzothiazole derivatives | Good | organic-chemistry.org |

| 2-Iodoanilines | K₂S, (Tosylmethyl)isocyanide | CuCl | Benzothiazolethiones | Good | nih.gov |

Table 2: Multi-step Synthesis of 2-Amino-6-nitrobenzothiazole

| Step | Reactant | Reagent | Conditions | Intermediate/Product | Reference |

| 1 | 2-Acetylaminobenzothiazole | HNO₃, H₂SO₄ | 5-10°C | 2-Acetylamino-6-nitrobenzothiazole | google.com |

| 2 | 2-Acetylamino-6-nitrobenzothiazole | Methanol, NaOH | 60°C | 2-Amino-6-nitrobenzothiazole | google.com |

Nitration of 2-Mercaptobenzothiazole

The nitration of 2-mercaptobenzothiazole is a well-established method for producing 6-nitro-2-mercaptobenzothiazole. acs.org The process involves dissolving 2-mercaptobenzothiazole in sulfuric acid and then slowly adding a mixture of fuming nitric acid and concentrated sulfuric acid while maintaining a low temperature with an ice and salt bath. acs.org The reaction mixture is stirred in the cold for an additional hour after the acid mixture has been added. acs.org The resulting product is then precipitated by pouring the solution over ice, followed by filtration, washing with water, and drying. acs.org This method yields a crude product that can be further purified by crystallization from glacial acetic acid to obtain yellow needles. acs.org The identity of the product as 6-nitro-2-mercaptobenzothiazole is confirmed by the fact that its reduction yields 6-amino-2-mercaptobenzothiazole. acs.org

The reaction conditions for the nitration of 2-mercaptobenzothiazole can be summarized as follows:

| Reactant | Reagent | Solvent | Temperature | Reaction Time | Outcome |

|---|---|---|---|---|---|

| 2-Mercaptobenzothiazole | Fuming Nitric Acid and Sulfuric Acid | Sulfuric Acid | Cooling with ice and salt | 1 hour post-addition | 6-Nitro-2-mercaptobenzothiazole |

Green Chemistry Principles in 2M6NBT Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of this compound and its derivatives to create more environmentally friendly and efficient processes. These methods focus on reducing waste, avoiding hazardous solvents, and lowering energy consumption.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a significant green chemistry technique for producing derivatives of 2-mercaptobenzothiazole. figshare.comscispace.com This method offers several advantages over conventional heating, including dramatically reduced reaction times, higher yields, and simpler work-up procedures. scispace.comajrconline.org For instance, the synthesis of a Schiff base from 2-amino-6-nitrobenzothiazole and 3,5-diiodosalicylaldehyde (B1329479) under microwave irradiation (450W) was completed in 8-10 minutes with a yield of 76-80%. scispace.comresearchgate.net In contrast, the conventional heating method required 2 hours and only produced a 38% yield. researchgate.netnih.gov This highlights the efficiency of microwave-assisted synthesis in accelerating chemical reactions. scispace.comnih.gov The use of microwave irradiation is considered an eco-friendly approach as it often minimizes the use of toxic and low-boiling point solvents. scispace.comajrconline.org

A comparison of conventional and microwave-assisted synthesis for a Schiff base derivative is detailed below:

| Method | Reaction Time | Yield |

|---|---|---|

| Conventional Heating | 2 hours | 38% |

| Microwave-Assisted | 8-10 minutes | 76-80% |

Solvent-Free or Aqueous Medium Reactions

Another key aspect of green chemistry in the synthesis of 2-mercaptobenzothiazole derivatives is the use of solvent-free conditions or environmentally benign solvents like water. google.com A green synthesis method for 2-mercaptobenzothiazole derivatives involves reacting o-amino aromatic disulfide with carbon disulfide and a metal sulfide in a solvent system that can include water, low carbon alcohols, or other less hazardous solvents. google.com Water is often the most preferred solvent in these reactions. google.com This approach avoids the use of toxic solvents and simplifies the purification process, making it a more sustainable method. nih.gov Research has demonstrated the successful synthesis of various 2-mercaptobenzothiazole derivatives in an aqueous medium, highlighting the viability of this green approach. google.com

Derivatization Strategies for 2M6NBT

The chemical structure of this compound, with its reactive thiol group, allows for a variety of derivatization strategies. These modifications are crucial for tuning the compound's properties for specific applications.

Functionalization at the Thiol (S-H) Group

The thiol group in this compound is a prime site for functionalization, enabling the creation of a wide range of derivatives with diverse chemical properties. nih.gov

S-alkylation and S-arylation reactions are common methods for modifying the thiol group of 2-mercaptobenzothiazole and its derivatives. These reactions involve the substitution of the hydrogen atom of the thiol group with an alkyl or aryl group, respectively. For instance, 2-benzylsulfanyl derivatives of 2-mercaptobenzothiazole have been synthesized through the nucleophilic substitution reaction of the sodium salt of 2-mercaptobenzothiazole with benzyl (B1604629) halide in N,N-dimethylformamide at room temperature. nih.gov The resulting thioether can be further modified, for example, by oxidizing it to a sulfone, which is a key step in the Modified Julia olefination. wikipedia.org The ability to introduce various alkyl and aryl substituents onto the sulfur atom provides a powerful tool for creating a diverse library of compounds with potentially unique biological activities and material properties. nih.gov

Formation of Disulfide Derivatives

The thiol group of this compound is readily susceptible to oxidation, leading to the formation of disulfide derivatives. This reaction is a characteristic transformation for mercaptans and is of significant industrial importance, particularly in the context of rubber vulcanization accelerators. The oxidation process typically involves treating the parent compound with a mild oxidizing agent.

The resulting disulfide, bis(6-nitro-2-benzothiazolyl) disulfide, is a key intermediate. These disulfides can further react with amines to generate sulfenamide (B3320178) derivatives. wikipedia.org This sequence of reactions highlights the utility of the mercapto group as a handle for further molecular elaboration. A convenient and efficient method for this synthesis involves the reaction of a disulfide with carbon disulfide (CS₂) mediated by a metal sulfide in water, which proceeds in good to excellent yields. rsc.org

Table 1: Synthesis of 2-Mercaptobenzothiazole Derivatives

| Starting Material | Reagent | Product | Reaction Type |

| This compound | Mild Oxidizing Agent | bis(6-nitro-2-benzothiazolyl) disulfide | Oxidation |

| bis(6-nitro-2-benzothiazolyl) disulfide | Amines | 6-nitro-N-substituted-2-benzothiazolesulfenamides | Nucleophilic Substitution |

| o-haloanilines | Carbon Disulfide | 2-mercaptobenzothiazole derivatives | Tandem Reaction organic-chemistry.org |

Transformations Involving the Nitro Group

The nitro group at the 6-position of the benzothiazole ring is a key functional group that strongly influences the molecule's reactivity and allows for a range of chemical transformations.

Reduction of Nitro Group to Amino Group

The nitro group can be readily reduced to an amino group, yielding 6-amino-2-mercaptobenzothiazole. This transformation is a pivotal step in the synthesis of various functionalized benzothiazole derivatives. nih.gov The resulting amino group can be further modified, for example, through acylation or diazotization, to introduce a wide variety of substituents. nih.govsigmaaldrich.com

The reduction is typically achieved using standard reducing agents, such as tin(II) chloride in hydrochloric acid, or through catalytic hydrogenation. The choice of reducing agent can be critical to avoid side reactions involving the sensitive thiol group. This reduction provides a strategic route to compounds that are valuable as intermediates in the synthesis of dyes and pharmaceuticals. nih.govsigmaaldrich.com

Nucleophilic Substitution Reactions

The presence of the strongly electron-withdrawing nitro group at the 6-position significantly activates the benzothiazole ring system towards nucleophilic aromatic substitution (SNAr). nih.govmdpi.com This activation allows for the displacement of suitable leaving groups on the aromatic ring by a variety of nucleophiles.

While the parent this compound does not have a leaving group other than the nitro group itself, derivatives can be synthesized for SNAr reactions. The nitro group's ability to stabilize the intermediate Meisenheimer complex is crucial for this reactivity. organic-chemistry.org Nucleophilic substitution can occur where the nitro group itself is displaced, a reaction that is facilitated by the high nucleofugicity of the nitro group in highly activated systems. nih.gov Furthermore, in related 6-nitrobenzothiazole (B29876) structures containing a suitable leaving group (like a halogen) at other positions on the benzene (B151609) ring, the nitro group directs the incoming nucleophile to the ortho and para positions. researchgate.net

Reactions Involving the Benzene Ring

The benzene portion of the this compound molecule can undergo electrophilic aromatic substitution, although its reactivity is heavily influenced by the substituents already present. rsc.org The directing effects of the fused thiazole (B1198619) ring, the thione/thiol group, and the powerful deactivating effect of the nitro group must all be considered.

The nitro group is a strong deactivating group and a meta-director for electrophilic substitution. chemguide.co.uk Conversely, the sulfur and nitrogen atoms in the thiazole ring generally direct incoming electrophiles to specific positions. For the parent 2-mercaptobenzothiazole, electrophilic substitution tends to occur at the position para to the nitrogen atom (the 6-position). wikipedia.org However, in this compound, this position is already occupied.

Table 2: Summary of Reactivity

| Reactive Site | Reaction Type | Typical Reagents/Conditions | Products |

| Thiol Group | Oxidation | Mild oxidizing agents | Disulfide derivatives wikipedia.orgrsc.org |

| Nitro Group | Reduction | SnCl₂/HCl, Catalytic Hydrogenation | Amino derivatives nih.gov |

| Nitro Group | Nucleophilic Substitution | Strong Nucleophiles | Substituted benzothiazoles nih.gov |

| Benzene Ring | Electrophilic Substitution | Strong Electrophiles, Harsh Conditions | Substituted benzothiazoles chemguide.co.ukmsu.edu |

Advanced Spectroscopic and Analytical Characterization of 2 Mercapto 6 Nitrobenzothiazole

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental in determining the molecular structure and bonding characteristics of 2-Mercapto-6-nitrobenzothiazole. Techniques such as vibrational, nuclear magnetic resonance, and electronic spectroscopy, along with mass spectrometry, provide complementary information to build a complete picture of the compound's identity and electronic environment.

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)

Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum of this compound has been recorded using the KBr-Pellet technique. nih.gov While the specific peak data is part of proprietary databases, the expected characteristic absorption bands can be predicted based on its functional groups. Key vibrational modes would include the strong asymmetric and symmetric stretching of the nitro (NO₂) group, typically found in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The N-H stretching vibration of the thione tautomer is expected around 3100-3300 cm⁻¹. The C=S (thione) stretching vibration usually appears in the 1050-1250 cm⁻¹ region. Additionally, aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy: Experimental Raman spectroscopy data for this compound is not widely available in the literature. However, a Raman spectrum would be expected to complement the FT-IR data. The symmetric vibrations, such as the symmetric NO₂ stretch and the breathing modes of the aromatic rings, would likely produce strong Raman signals. The C=S stretch is also typically Raman active.

Table 1: Expected FT-IR and Raman Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

| Amine (N-H) | Stretch | 3100 - 3300 |

| Thione (C=S) | Stretch | 1050 - 1250 |

| Aromatic (C=C) | Ring Stretch | 1450 - 1600 |

| Aromatic (C-H) | Stretch | > 3000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: A ¹H NMR spectrum for this compound has not been detailed in available literature. However, the expected spectrum would show distinct signals for the three protons on the aromatic ring and the N-H proton of the thione tautomer. The aromatic region would display signals for H-4, H-5, and H-7. Due to the electron-withdrawing effect of the adjacent nitro group, the H-5 and H-7 protons would be expected to be deshielded and appear at a higher chemical shift (downfield) compared to the H-4 proton. The N-H proton would likely appear as a broad singlet, with its chemical shift being dependent on solvent and concentration.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum for this compound is noted in the SpectraBase database. nih.gov The spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The C=S carbon (C-2) would be significantly deshielded, appearing far downfield, likely in the range of 190-200 ppm. The carbons of the benzene (B151609) ring would appear in the aromatic region (approx. 110-160 ppm), with the carbon bearing the nitro group (C-6) and the carbons adjacent to the fused thiazole (B1198619) ring (C-3a and C-7a) showing distinct chemical shifts due to the electronic effects of the substituents.

Table 2: Predicted ¹H and ¹³C NMR Spectral Characteristics

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| ¹H | Aromatic (H-4, H-5, H-7) | 7.5 - 8.5 | Doublets, Doublet of doublets |

| ¹H | Amine (N-H) | Variable, broad | Singlet |

| ¹³C | C-2 (C=S) | ~190 - 200 | - |

| ¹³C | C-6 (C-NO₂) | ~140 - 150 | - |

| ¹³C | Aromatic & Thiazole | ~110 - 160 | - |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within a molecule. A UV-Vis spectrum for this compound is available through spectral databases. nih.gov The spectrum is expected to exhibit absorption bands corresponding to π→π* transitions associated with the conjugated benzothiazole (B30560) system and the nitro group. The presence of the chromophoric nitro and thione groups would likely result in characteristic absorption maxima. An n→π* transition associated with the non-bonding electrons on the sulfur and nitrogen atoms is also possible, which would typically appear as a weaker absorption band at a longer wavelength.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. Data for this compound is available from the NIST Mass Spectrometry Data Center. nih.gov The molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) of approximately 212, corresponding to the molecular weight of the compound (C₇H₄N₂O₂S₂). nih.gov

Common fragmentation pathways would involve the loss of the nitro group (NO₂, 46 Da) or the hydroxyl radical (OH, 17 Da) after rearrangement, leading to significant fragment ions. Other likely fragmentations include the loss of the SH group or cleavage of the thiazole ring.

Table 3: Predicted Mass Spectrometry Fragmentation

| m/z Value | Ion | Description |

| 212 | [C₇H₄N₂O₂S₂]⁺ | Molecular Ion (M⁺) |

| 182 | [C₇H₄N₂S₂]⁺ | Loss of O |

| 166 | [C₇H₄N₂S₂]⁺ | Loss of NO₂ |

| 134 | [C₇H₄NS]⁺ | Loss of NO₂ and S |

X-ray Crystallography for Structural Elucidation

X-ray crystallography provides precise information on the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions. The crystal structure of the thione tautomer, 6-nitro-1,3-benzothiazole-2(3H)-thione, has been determined. nih.govnih.gov

The compound crystallizes in the monoclinic space group P2₁/c. nih.gov The analysis reveals that in the solid state, molecules form centrosymmetric inversion dimers through N—H⋯S hydrogen bonds. These dimers are further connected by weak C—H⋯O interactions, forming sheets. The crystal packing is also influenced by short intermolecular S⋯O contacts and π–π stacking interactions between the five- and six-membered rings of adjacent molecules. nih.gov

Analysis of Molecular Conformation and Torsion Angles

The crystallographic data shows that the benzothiazole ring system is essentially planar. A key conformational feature is the orientation of the nitro group relative to the benzene ring. The nitro group is found to be slightly twisted out of the plane of the benzene ring by a torsion angle of 5.5(1)°. nih.govnih.gov This slight twist is a balance between the steric repulsion and the electronic effects of conjugation.

Table 4: Key Crystallographic and Conformational Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Z (Molecules per unit cell) | 4 |

| Nitro Group Twist Angle | 5.5 (1)° |

| Key Intermolecular Interaction | N—H⋯S Hydrogen Bonding |

Intermolecular Interactions and Crystal Packing

The crystal structure of this compound, which exists in its tautomeric form as 6-nitro-1,3-benzothiazole-2(3H)-thione, has been elucidated through single-crystal X-ray diffraction. nih.govnih.gov The analysis reveals a monoclinic crystal system with specific unit cell dimensions, providing a foundational understanding of the spatial arrangement of the molecules. nih.gov Within this crystalline framework, the molecule is nearly planar, with the nitro group exhibiting a slight twist of 5.5 (1)° from the plane of the benzothiazole ring system. nih.govnih.gov This structural arrangement facilitates a network of intermolecular interactions that stabilize the crystal packing. The packing is further characterized by short intermolecular contacts, notably between sulfur and oxygen atoms (S···O) at a distance of 3.054 (4) Å. nih.govnih.gov

Hydrogen Bonding Networks

A predominant feature of the crystal packing of this compound is the formation of hydrogen bonds. The primary hydrogen bonding motif involves the amine proton (N—H) and the thione sulfur atom (S). Specifically, intermolecular N—H···S hydrogen bonds link pairs of molecules into centrosymmetric inversion dimers. nih.govnih.gov This interaction is a key contributor to the stability of the dimeric units within the crystal.

In addition to the strong N—H···S interactions, weaker C—H···O hydrogen bonds are also present. These interactions link the previously formed dimers into extended sheets that are parallel to the (101) crystallographic plane. nih.govnih.gov The interplay of these different hydrogen bonds creates a robust, higher-order supramolecular assembly.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Code |

| N1—H1···S2 | 0.86 | 2.45 | 3.271 (3) | 160 | (i) |

| C4—H4···O1 | 0.93 | 2.60 | 3.285 (6) | 131 | (ii) |

| Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x-1/2, -y+3/2, z-1/2. Data sourced from Qiu et al. (2013). nih.gov |

Computational Chemistry and Theoretical Investigations of 2 Mercapto 6 Nitrobenzothiazole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of molecules. For 2-Mercapto-6-nitrobenzothiazole, which exists in a tautomeric equilibrium between its thione and thiol forms, DFT calculations are crucial for determining the most stable structure and understanding its chemical behavior. Studies have been conducted using methods like B3LYP with basis sets such as 6-31G* to analyze the compound in both the gas phase and in solution.

Geometry optimization calculations are performed to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, these calculations confirm the existence of two stable tautomers: 6-nitro-1,3-benzothiazole-2(3H)-thione and 6-nitro-1,3-benzothiazole-2-thiol. researchgate.net

Theoretical studies have shown that the thione tautomer is the more stable form. researchgate.net The optimized structures reveal key bond lengths and angles, providing a detailed picture of the molecular geometry. For instance, in the thione form, the C=S double bond and the N-H bond are characteristic features, whereas the thiol form is defined by a C-S single bond and an S-H bond. The presence of the electron-withdrawing nitro (-NO₂) group significantly influences the electronic distribution across the benzothiazole (B30560) ring system.

Table 1: Selected Optimized Geometrical Parameters for the Thione Tautomer of this compound (B3LYP/6-31G Level)*

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C2=S1 | 1.675 |

| C2-N3 | 1.383 |

| N3-H | 1.015 |

| C6-N9 | 1.468 |

| N9-O10 | 1.233 |

| N9-O11 | 1.233 |

| ∠(S1-C2-N3) | 127.8 |

| ∠(C2-N3-C4) | 110.8 |

Data derived from theoretical calculations.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values on the electron density surface.

For the 6-nitro-1,3-benzothiazole-2(3H)-thione tautomer, the MEP analysis reveals distinct regions of varying electrostatic potential. researchgate.net The most negative regions (typically colored red or yellow) are concentrated around the oxygen atoms of the nitro group and the sulfur atom of the thione group. researchgate.net These areas indicate a high electron density and are the most likely sites for electrophilic attack. Conversely, the most positive region (colored blue) is located around the hydrogen atom attached to the nitrogen (N-H), making it susceptible to nucleophilic attack. researchgate.net This information is critical for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Table 2: Molecular Electrostatic Potential (MEP) Values at Specific Sites of the Thione Tautomer (B3LYP/6-31G)*

| Atom/Region | MEP Value (a.u.) | Predicted Reactivity |

|---|---|---|

| Oxygen atoms (NO₂) | Negative | Site for electrophilic attack |

| Thione Sulfur atom (C=S) | Negative | Site for electrophilic attack |

| N-H Hydrogen atom | Positive | Site for nucleophilic attack |

Values are qualitative representations from MEP maps.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity.

Table 3: Calculated Frontier Molecular Orbital Energies and Energy Gap (B3LYP/6-31G)*

| Parameter | Thione Tautomer (eV) | Thiol Tautomer (eV) |

|---|---|---|

| EHOMO | -6.95 | -6.65 |

| ELUMO | -3.53 | -3.32 |

| Energy Gap (ΔE) | 3.42 | 3.33 |

Data derived from theoretical calculations.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule. These parameters, based on conceptual DFT, include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. A higher hardness value indicates greater stability.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of electron cloud deformation.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

Calculations for this compound show that these parameters are influenced by the tautomeric form. The thione form, being more stable, exhibits a slightly higher chemical hardness compared to the thiol form. researchgate.net

Table 4: Global Reactivity Descriptors for Tautomers of this compound (B3LYP/6-31G)*

| Descriptor | Formula | Thione Tautomer (eV) | Thiol Tautomer (eV) |

|---|---|---|---|

| Electronegativity (χ) | -(EHOMO+ELUMO)/2 | 5.24 | 4.98 |

| Chemical Hardness (η) | (ELUMO-EHOMO)/2 | 1.71 | 1.66 |

| Chemical Softness (S) | 1/(2η) | 0.29 | 0.30 |

| Electrophilicity Index (ω) | χ²/2η | 8.02 | 7.46 |

Data derived from theoretical calculations.

Molecular Docking and Dynamics Simulations

While specific molecular docking and dynamics simulation studies focused solely on this compound are not extensively reported in the literature, these computational techniques are widely applied to the broader class of benzothiazole derivatives to explore their potential as therapeutic agents. nih.govnih.govresearchgate.net These methods simulate the interaction between a small molecule (ligand) and a biological macromolecule, typically a protein or enzyme (target), at the atomic level.

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a target protein's active site. Molecular dynamics (MD) simulations then provide insights into the stability of the ligand-protein complex over time, revealing how the atoms move and interact.

For benzothiazole derivatives, molecular docking studies have been instrumental in elucidating their mechanism of action as enzyme inhibitors. nih.govnih.govekb.eg These studies have investigated benzothiazoles as potential inhibitors for various enzymes, including dihydropteroate synthase (DHPS), carbonic anhydrases, and cyclo-oxygenase-2 (COX-2). nih.govnih.govekb.eg

The typical interactions observed between benzothiazole-based ligands and protein active sites include:

Hydrogen Bonding: The nitrogen atom in the thiazole (B1198619) ring and substituents like the nitro or amino groups can act as hydrogen bond acceptors or donors, forming crucial bonds with amino acid residues in the active site.

Hydrophobic Interactions: The fused benzene (B151609) ring provides a large hydrophobic surface that can engage in van der Waals and π-π stacking interactions with nonpolar residues of the protein.

Coordination Bonds: The sulfur atom of the mercapto group can coordinate with metal ions (e.g., zinc) present in the active site of metalloenzymes.

These interactions anchor the ligand within the binding pocket, leading to the inhibition of the enzyme's activity. While these findings apply to the general class of benzothiazoles, they provide a strong theoretical framework for predicting how this compound would interact with potential biological targets.

Binding Affinity Predictions

Computational methods, particularly molecular docking, are powerful tools for predicting the binding affinity of a small molecule (ligand) to the active site of a target protein. This in silico technique simulates the interaction between the ligand and the protein, calculating a scoring function to estimate the strength of the binding, often expressed as a binding energy or docking score. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. These predictions are instrumental in drug discovery for screening large libraries of compounds and prioritizing candidates for further experimental testing.

Molecular docking studies involve several key steps: preparation of the 3D structures of both the ligand (this compound) and the target protein, defining the binding site on the protein, and using a docking algorithm to explore possible binding poses of the ligand within this site. The scoring function then evaluates each pose, considering factors like electrostatic interactions, hydrogen bonding, van der Waals forces, and solvation effects.

Structure-Activity Relationship (SAR) Studies based on Computational Data

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. Computational SAR, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, utilizes statistical methods to correlate variations in the chemical structure of a series of compounds with their observed biological effects. These models are invaluable for predicting the activity of new compounds and for guiding the design of more potent and selective molecules.

For derivatives of nitrobenzothiazole, computational studies have shed light on the key molecular features that govern their biological activities. One such study focused on the antimalarial activity of a series of nitrobenzothiazole derivatives, employing the Partial Least Squares (PLS) regression method to develop a QSAR model. This model successfully correlated the structural properties of the compounds with their inhibitory activity against the W2 strain of Plasmodium falciparum.

The analysis revealed that several molecular descriptors play a crucial role in the antimalarial activity of these compounds. These descriptors, calculated using computational chemistry methods, provide insights into the electronic and physicochemical properties that favor biological activity. The key influential descriptors identified in the study are summarized in the table below.

| Descriptor | Description | Influence on Antimalarial Activity |

|---|---|---|

| 2χv | Molecular Connectivity Index (valence, 2nd order) | A topological descriptor that reflects the degree of branching in the molecule. Variations in this index were found to correlate with changes in biological activity. |

| kα3 | Kier's Shape Index (alpha, 3rd order) | A descriptor that quantifies the shape of the molecule. The shape of the nitrobenzothiazole scaffold and its substituents is critical for fitting into the active site of the biological target. |

| NO2 and OCH3 groups | Substituent Groups | The presence of nitro (NO2) and methoxy (OCH3) groups at specific positions on the phenyl ring was found to significantly enhance antimicrobial activity. researchgate.netjapsonline.com |

The QSAR model demonstrated that the electronic properties, shape, and connectivity of the nitrobenzothiazole derivatives are significant determinants of their antimalarial potency. Specifically, the model indicated that modifications to the substitution pattern on the benzothiazole ring system could lead to compounds with improved activity. For instance, the presence of electron-withdrawing groups like the nitro group was found to be a significant factor. researchgate.netnih.gov These computational SAR studies provide a rational basis for the design of new, more effective nitrobenzothiazole-based therapeutic agents.

Coordination Chemistry of 2 Mercapto 6 Nitrobenzothiazole As a Ligand

Chelation Properties of 2M6NBT

The chelating ability of 2-Mercapto-6-nitrobenzothiazole is rooted in its molecular structure, which allows for tautomerism and provides multiple potential donor atoms for coordination with a central metal ion.

Thiol and Nitrogen as Donor Atomsthis compound can exist in two tautomeric forms: a thiol form and a thione form.nih.govThis equilibrium is crucial to its coordination behavior. In its deprotonated (thiolate) form, 2M6NBT can act as a bidentate ligand, coordinating to a metal ion through both the exocyclic sulfur atom and the endocyclic nitrogen atom of the thiazole (B1198619) ring. This forms a stable five-membered chelate ring.

Studies on the parent compound, 2-mercaptobenzothiazole (B37678) (MBT), and its derivatives have consistently shown that coordination occurs through this N,S-donor set. iaea.orgresearchgate.net For instance, in complexes of 1-(2'-pyridyl)benzothiazole-2-thione, infrared (IR) spectral data confirmed that the ligand coordinates in a bidentate fashion through the pyridine (B92270) nitrogen and the thione sulfur atom. iaea.org Similarly, analysis of various metal complexes with other benzothiazole (B30560) derivatives indicates that the ring's nitrogen atom is an efficient nucleophilic center for binding metals. researchgate.net The presence of the electron-withdrawing nitro group at the 6-position of 2M6NBT would influence the electron density on the benzothiazole ring system, potentially affecting the coordinating strength of the donor atoms, but the fundamental N,S chelation mechanism is expected to remain the primary mode of binding.

Synthesis and Characterization of Metal Complexes

While general references note the ability of 2M6NBT to form metal complexes, specific research detailing the synthesis and characterization of its complexes with a wide array of transition metals is not extensively available in the reviewed literature. chemimpex.com However, the well-documented synthesis and characterization of complexes with related ligands provide a clear blueprint for how 2M6NBT complexes would likely be formed and studied.

Transition Metal Complexes (e.g., Ag(I), VO(IV), Cr(III), Fe(II), Co(II), Ni(II), Cu(II), Zn(II))The synthesis of transition metal complexes with ligands like 2M6NBT typically involves the reaction of a metal salt (e.g., chloride, nitrate, acetate, or sulfate) with the ligand in a suitable solvent, such as ethanol (B145695) or methanol.nih.govresearchgate.netThe reaction mixture is often refluxed to ensure completion.nih.govThe resulting solid complexes can then be isolated by filtration, washed, and dried.

Characterization of these complexes would rely on a suite of analytical and spectroscopic techniques:

Elemental Analysis would be used to determine the stoichiometry of the complexes, typically revealing a 1:2 metal-to-ligand ratio. ekb.eg

Molar Conductance Measurements in solvents like DMSO or DMF would indicate whether the complexes are electrolytic or non-electrolytic in nature. researchgate.net

Infrared (IR) Spectroscopy is a key tool. The disappearance of the S-H stretching band and shifts in the C=N and C-S stretching frequencies in the complex's spectrum compared to the free ligand would provide strong evidence of coordination through the sulfur and nitrogen atoms. iaea.org

Electronic (UV-Vis) Spectroscopy and Magnetic Susceptibility Measurements would provide insights into the geometry of the coordination sphere. For instance, studies on related benzothiazole complexes have suggested octahedral geometries for Co(II), Ni(II), and Fe(II) ions, and square-planar or tetrahedral geometries for Cu(II) and Zn(II) complexes. researchgate.netekb.egbg.ac.rs

Electron Spin Resonance (ESR) spectroscopy would be particularly useful for characterizing paramagnetic complexes, such as those of Cu(II) and VO(IV). nih.gov

Based on extensive studies of related ligands, the expected properties of 2M6NBT complexes are summarized in the table below.

| Metal Ion | Expected Geometry | Characterization Highlights |

| Ag(I) | Linear or Trigonal | Coordination via sulfur is common for soft Ag(I). |

| VO(IV) | Square Pyramidal | A characteristic V=O stretch in the IR spectrum is expected. nih.gov |

| Cr(III) | Octahedral | Complexes are typically paramagnetic. nih.govresearchgate.netresearchgate.net |

| Fe(II)/Fe(III) | Octahedral | Geometry and spin-state determined by magnetic and spectral data. nih.govresearchgate.net |

| Co(II) | Octahedral or Tetrahedral | Color, electronic spectra, and magnetic moments distinguish geometries. nih.govresearchgate.net |

| Ni(II) | Octahedral or Square Planar | Often diamagnetic in square planar form and paramagnetic in octahedral form. nih.govresearchgate.netnih.gov |

| Cu(II) | Square Planar or Distorted Octahedral | Paramagnetic with characteristic ESR spectra. researchgate.netnih.govresearchgate.net |

| Zn(II) | Tetrahedral | Diamagnetic, characterized by NMR and IR spectroscopy. researchgate.netnih.govresearchgate.net |

Structural Diversity of 2M6NBT Coordination Compounds

The structure of metal complexes with 2M6NBT is not limited to simple mononuclear species. The ligand's functional groups allow for the formation of more complex and extended architectures.

Electronic and Magnetic Properties of Complexes

The electronic and magnetic properties of this compound metal complexes are intrinsically linked to the nature of the central metal ion, its oxidation state, and the resulting geometry of the complex. The 2M6NBT ligand, possessing sulfur, nitrogen, and nitro group functionalities, can coordinate in various modes, leading to a range of electronic environments and magnetic behaviors.

While specific detailed studies on the electronic and magnetic properties of 2M6NBT complexes are limited, valuable insights can be drawn from analogous benzothiazole and substituted benzothiazole complexes. For instance, studies on complexes of ligands like 2-amino acetate-6-nitrobenzothiazole provide a framework for understanding the potential behavior of 2M6NBT complexes.

Electronic Spectra: The electronic spectra of transition metal complexes are dictated by electron transitions between d-orbitals, which are split in energy by the ligand field. For complexes of 2M6NBT, the UV-Visible spectra are expected to exhibit bands corresponding to d-d transitions as well as charge transfer bands. The energies of these transitions are influenced by the geometry of the complex (e.g., octahedral, tetrahedral, or square planar) and the strength of the ligand field imposed by 2M6NBT. In related benzothiazole complexes, π→π* and n→π* transitions are commonly observed. researchgate.net

Magnetic Properties: The magnetic properties of 2M6NBT complexes are determined by the number of unpaired electrons in the d-orbitals of the central metal ion. Magnetic susceptibility measurements provide information about the magnetic moment of the complex, which can help in elucidating the geometry and the nature of the metal-ligand bonding. For example, a square planar geometry is often proposed for copper(II) complexes of similar ligands. jocpr.comresearchgate.net The magnetic moment values for high-spin octahedral or tetrahedral complexes would be indicative of the number of unpaired electrons and can be compared to theoretical spin-only values.

| Metal Ion | Probable Geometry | Expected Magnetic Moment (μB) | Electronic Transitions (d-d) |

| Co(II) | Tetrahedral/Octahedral | ~4.3-5.2 (Octahedral), ~4.0-4.8 (Tetrahedral) | Multiple bands in the visible region |

| Ni(II) | Octahedral/Square Planar | ~2.8-3.5 (Octahedral), Diamagnetic (Square Planar) | Multiple bands in the visible/near-IR region |

| Cu(II) | Square Planar/Distorted Octahedral | ~1.7-2.2 | Broad band in the visible region |

Table 1: Predicted Electronic and Magnetic Properties of 2M6NBT Metal Complexes based on Analogous Systems

Catalytic Applications of 2M6NBT Metal Complexes

The presence of multiple donor sites and the potential for redox activity at the metal center make this compound metal complexes promising candidates for catalysis. chemimpex.com While specific catalytic applications of 2M6NBT complexes are an emerging area of research, the broader class of metal complexes with sulfur- and nitrogen-containing heterocyclic ligands has demonstrated significant catalytic prowess in various organic transformations. nih.gov

The catalytic potential of these complexes stems from their ability to activate substrates and facilitate bond formation and cleavage. The electronic properties of the 2M6NBT ligand, particularly the electron-withdrawing nitro group, can modulate the reactivity of the metal center, thereby influencing the catalytic efficiency.

Research on related systems suggests potential applications in the following areas:

Oxidation Reactions: Metal complexes are well-known catalysts for oxidation reactions. For instance, the selective oxidation of 2-mercaptobenzothiazole to 2-hydroxybenzothiazole (B105590) has been studied using transition metal catalysts. acs.org This suggests that 2M6NBT complexes could potentially catalyze the oxidation of various organic substrates, such as alcohols and phenols.

C-C Coupling Reactions: Palladium complexes bearing sulfur-functionalized N-heterocyclic carbene ligands have been successfully employed in Suzuki-Miyaura and Mizoroki-Heck coupling reactions. nih.gov Given the structural similarities, palladium complexes of 2M6NBT could be explored for their efficacy in catalyzing such carbon-carbon bond-forming reactions.

Antimicrobial Activity: Many benzothiazole derivatives and their metal complexes exhibit significant antimicrobial and antifungal activities. nih.gov This biological activity is often linked to the catalytic generation of reactive oxygen species or the inhibition of essential enzymes in microorganisms. mdpi.com While not a direct catalytic application in synthesis, this highlights the potential of these complexes to act as catalysts in biological systems.

| Catalyst Type | Potential Catalytic Application | Substrate Example | Product Example |

| Cu(II)-2M6NBT | Oxidation of Alcohols | Benzyl (B1604629) alcohol | Benzaldehyde (B42025) |

| Pd(II)-2M6NBT | Suzuki-Miyaura Coupling | Phenylboronic acid and Iodobenzene | Biphenyl |

| Various M-2M6NBT | Antimicrobial Action | Bacterial/Fungal cells | Inhibition of growth |

Table 2: Potential Catalytic Applications of 2M6NBT Metal Complexes

Biological Activities and Mechanistic Studies of 2 Mercapto 6 Nitrobenzothiazole Derivatives

Antimicrobial Activities

The core structure of 2-mercaptobenzothiazole (B37678) and its derivatives is a key pharmacophore that has been extensively explored for various therapeutic applications. nih.govsemanticscholar.org The introduction of a nitro group at the 6-position has been shown to modulate and often enhance the antimicrobial profile of these compounds. nih.govrjpbcs.com

Antibacterial Efficacy

Derivatives of 2-mercapto-6-nitrobenzothiazole have demonstrated notable efficacy against a range of both Gram-positive and Gram-negative bacteria.

Staphylococcus aureus : A derivative of 2-mercaptobenzothiazole featuring a 6-nitro group exhibited significant activity against Staphylococcus aureus, with a reported Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL. nih.gov Other studies on related benzothiazole (B30560) derivatives have also highlighted their potential against this pathogen, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govacs.org For instance, certain 2-azidobenzothiazole (B1659620) derivatives, including a 6-nitro substituted compound, have shown promising activity against S. aureus. nih.gov

Escherichia coli : The same 6-nitro derivative of 2-mercaptobenzothiazole that was active against S. aureus also showed efficacy against Escherichia coli, with a MIC value of 25 µg/mL. nih.gov This indicates a broad-spectrum potential for these compounds. Further research on various benzothiazole derivatives has consistently shown activity against E. coli. acs.orgnih.gov

Pseudomonas aeruginosa : While some 2-benzylsulfanyl derivatives of 2-mercaptobenzothiazole were found to be inactive against Pseudomonas aeruginosa, other nitro-substituted benzothiazole derivatives have shown potent antibacterial activity against this opportunistic pathogen. nih.govrjptonline.org The search for effective agents against multidrug-resistant P. aeruginosa remains a critical area of research. nih.gov

Table 1: Antibacterial Activity of this compound Derivatives

| Bacterial Strain | Compound/Derivative | Activity (MIC) | Reference |

|---|---|---|---|

| Staphylococcus aureus | This compound derivative | 12.5 µg/mL | nih.gov |

| Escherichia coli | This compound derivative | 25 µg/mL | nih.gov |

| Pseudomonas aeruginosa | Nitro-substituted benzothiazole derivatives | Potent activity | rjptonline.org |

Antifungal Properties

The antifungal potential of 2-mercaptobenzothiazole derivatives, including those with nitro substitution, has been well-documented against various fungal species.

Candida albicans : Several studies have reported the anti-Candida activity of 2-mercaptobenzothiazole derivatives. nih.gov For example, Schiff base derivatives of 2-amino-6-nitrobenzothiazole (B160904) have been synthesized and screened for their activity against C. albicans. rjpbcs.com Similarly, other research has focused on developing novel benzothiazole derivatives with methyl and nitro substitutions to target this opportunistic fungal pathogen. hilarispublisher.com

Aspergillus niger : 2-Mercaptobenzothiazole derivatives, particularly a 6-nitro analogue, have demonstrated potent inhibitory activity against Aspergillus niger, with a reported MIC of 5 ppm. nih.gov The antifungal effects of the parent compound, 2-mercaptobenzothiazole, have also been tested against A. niger, showing complete growth inhibition at a concentration of 33 mg/L. nih.gov

Table 2: Antifungal Activity of this compound Derivatives

| Fungal Strain | Compound/Derivative | Activity (MIC) | Reference |

|---|---|---|---|

| Candida albicans | Schiff base of 2-amino-6-nitrobenzothiazole | Active | rjpbcs.com |

| Aspergillus niger | 6-nitro analogue of 2-mercaptobenzothiazole | 5 ppm | nih.gov |

Antiviral Potentials

The antiviral properties of benzothiazole derivatives are an emerging area of interest. nih.gov Research has shown that these compounds can exhibit activity against a variety of viruses. While specific studies focusing solely on this compound are limited, the broader class of benzothiazoles has shown promise. For instance, certain benzothiazole derivatives have been investigated for their activity against HIV-1. nih.govresearchgate.net One intermediate compound, 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide, which shares a similar scaffold, demonstrated significant cytotoxicity against MT-4 cells, which are used in HIV research. researchgate.net

Antiprotozoal Activity

Trichomonas vaginalis : The antiprotozoal activity of nitro-substituted heterocyclic compounds is well-established. While direct studies on this compound against Trichomonas vaginalis are not extensively detailed in the provided context, related nitro-containing compounds have been synthesized and screened for their activity against this protozoan. nih.gov For instance, nitro derivatives of 1H-benzimidazole have been shown to reduce the viability of T. vaginalis trophozoites. nih.gov Given the known efficacy of nitro groups in antiprotozoal agents, derivatives of this compound represent a promising area for future investigation.

Antitubercular Activity

Derivatives of 2-mercaptobenzothiazole have been identified as a promising class of compounds with antitubercular properties. nih.govsemanticscholar.orgnih.gov A series of 2-mercaptobenzothiazole derivatives were synthesized and evaluated as inhibitors of Mycobacterium tuberculosis type II NADH dehydrogenase (NDH-2), a crucial enzyme in the mycobacterial respiratory pathway. nih.govnih.gov In these studies, compounds with electron-withdrawing groups, such as a 6-fluoro substituent, showed better anti-TB activities compared to those with other halogen substitutions. nih.gov This highlights the potential for the 6-nitro derivative to exhibit significant antitubercular effects. Other research has also explored benzothiazole derivatives for their activity against Mycobacterium tuberculosis. nih.govresearchgate.net

Biofilm Inhibition Studies

Bacterial biofilms present a significant challenge in treating chronic infections due to their inherent resistance to antibiotics. The ability of 2-azido-6-nitro-benzothiazole to inhibit biofilm formation is a noteworthy finding. nih.gov This suggests that such compounds may interfere with bacterial adhesion and colonization, which are critical early steps in biofilm development. nih.gov Studies on other heterocyclic compounds, such as quinazolinone derivatives, have also demonstrated efficient inhibition of biofilm formation in bacteria like MRSA. nih.gov The exploration of this compound derivatives as anti-biofilm agents is a promising avenue for developing new strategies to combat persistent bacterial infections. acs.orgresearchgate.net

Anticancer / Antitumor Activities

Derivatives of 2-mercaptobenzothiazole, particularly those with a 6-nitro group, have shown notable anticancer and antitumor activities. For instance, derivatives with a 6-NO2 group exhibited remarkable cytotoxicity in human cervical cancer (HeLa) cells, with about 80% inhibition, while showing minimal impact on normal human lung fibroblast (MRC-5) cells. nih.gov This selectivity towards cancer cells is a crucial aspect of chemotherapy research. researchgate.net

Further studies have synthesized and evaluated various 2,6-disubstituted benzothiazole derivatives for their anticancer properties against a panel of human cancer cell lines. One such study reported that a sulphonamide-based 2,6-disubstituted benzothiazole derivative displayed moderate anticancer activity against MCF-7 (breast cancer), HeLa, and MG63 (osteosarcoma) cell lines. nih.govorientjchem.org

The antiproliferative effects of these compounds have been observed in various cancer types, including paraganglioma and pancreatic cancer. researchgate.net Some derivatives have shown synergistic effects when combined with existing chemotherapy drugs like gemcitabine (B846) in pancreatic cancer cells. researchgate.net The mechanism of action for some of these derivatives involves the inhibition of tubulin polymerization, a critical process in cell division. researchgate.net

Novel 6-amino-2-phenylbenzothiazole derivatives, synthesized from 6-nitro-2-(substituted-phenyl)benzothiazoles, have also demonstrated cytostatic activities against several malignant human cell lines, including HeLa, MCF-7, CaCo-2 (colon cancer), and Hep-2 (laryngeal carcinoma). mdpi.comresearchgate.net

Table 1: Anticancer Activity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| 6-NO2 substituted 2-mercaptobenzothiazole | HeLa (cervical cancer) | ~80% inhibition of cell viability | nih.gov |

| Sulphonamide based 2,6-disubstituted benzothiazole | MCF-7, HeLa, MG63 | Modest anti-cancer activity | nih.govorientjchem.org |

| Phenylacetamide derivatives | Paraganglioma, Pancreatic cancer | Antiproliferative activity | researchgate.net |

Enzyme Inhibition Studies

2-Mercaptobenzothiazole derivatives are recognized as potent, mechanism-based inhibitors of several enzymes. nih.govsemanticscholar.org

Acetylcholinesterase (AChE) Inhibition

A series of 2-amino-6-nitrobenzothiazole-derived hydrazones were assessed for their ability to inhibit acetylcholinesterase (AChE), an important target in the management of neurodegenerative disorders. researchgate.net The findings revealed that these compounds act as inhibitors of AChE, with IC50 values ranging from nanomolar to micromolar concentrations. researchgate.net Notably, one of the synthesized compounds, N′-(5-chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide, demonstrated potent AChE inhibitory activity, even more so than some existing drugs. researchgate.net

Monoamine Oxidase (MAO) Inhibition

Derivatives of 6-nitrobenzothiazole (B29876) have been investigated as inhibitors of monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters. A series of 6-nitrobenzothiazole-derived semicarbazones were synthesized and found to be potent inhibitors of the MAO-B isoenzyme, with IC50 values in the nanomolar to micromolar range. nih.gov Molecular docking studies have helped to understand the binding modes of these inhibitors within the MAO-B active site. nih.gov

Furthermore, a series of 2-amino-6-nitrobenzothiazole-derived extended hydrazones were designed and showed inhibitory activities against both MAO-A and MAO-B. nih.gov Some of these compounds exhibited excellent potency and selectivity for the MAO-B isoform. nih.gov Kinetic studies indicated that the inhibition is of a competitive and reversible nature. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition

While direct studies on this compound derivatives as DHFR inhibitors are not extensively detailed in the provided context, the broader class of benzothiazoles and related heterocyclic compounds have been investigated as inhibitors of dihydrofolate reductase (DHFR). nih.govmdpi.com DHFR is a key enzyme in the synthesis of nucleic acids and amino acids, making it a target for antimicrobial and anticancer therapies. The general structure of these inhibitors often includes a diaminopyrimidine moiety. nih.gov

Other Enzyme Inhibition

The 2-mercaptobenzothiazole scaffold is also associated with the inhibition of other enzymes, including:

Acyl coenzyme A: cholesterol acyltransferase nih.govsemanticscholar.org

Heat shock protein 90 nih.govsemanticscholar.org

Cathepsin D nih.govsemanticscholar.org

c-Jun N-terminal kinases nih.govsemanticscholar.org

Urease mdpi.com

Anti-inflammatory and Antioxidant Properties

Research has also highlighted the anti-inflammatory and antioxidant potential of 2-mercaptobenzothiazole derivatives.

Several studies have focused on synthesizing and evaluating these derivatives for their anti-inflammatory effects. researchgate.netijlpr.comresearchgate.net A series of 2-mercaptobenzothiazole derivatives were designed and shown to possess potential anti-inflammatory activity. researchgate.netijlpr.com The synthesis of N-functionalized derivatives from 6-nitro-2-aminobenzothiazole has also yielded compounds with high anti-inflammatory activity. nih.gov

In terms of antioxidant properties, various 2-aryl benzothiazole derivatives have been synthesized and shown to have significant radical scavenging potential. derpharmachemica.com These compounds have been evaluated using methods such as the DPPH and ABTS assays. mdpi.comderpharmachemica.com The antioxidant activity is an important aspect of their potential therapeutic value, as oxidative stress is implicated in numerous diseases. derpharmachemica.com

Table 2: Enzyme Inhibition and Other Biological Activities

| Activity | Target Enzyme/Process | Key Findings | Reference(s) |

|---|---|---|---|

| Enzyme Inhibition | |||

| Acetylcholinesterase (AChE) | Acetylcholinesterase | Potent inhibition by 2-amino-6-nitrobenzothiazole-derived hydrazones. | researchgate.net |

| Monoamine Oxidase (MAO) | MAO-A and MAO-B | Potent and selective inhibition by 6-nitrobenzothiazole derivatives. | nih.govnih.gov |

| Anti-inflammatory | Not specified | Derivatives show potential anti-inflammatory effects. | researchgate.netijlpr.comresearchgate.netnih.gov |

| Antioxidant | Radical scavenging | Derivatives exhibit significant antioxidant potential. | mdpi.comderpharmachemica.com |

Other Pharmacological Activities

Beyond the well-documented antimicrobial and anticancer properties, derivatives of this compound have shown promise in several other therapeutic areas.

Derivatives of 2-amino-6-nitrobenzothiazole, which are closely related to the 2-mercapto counterparts, have been investigated for their potential to manage epileptic seizures. A notable study on a series of 2-amino-6-nitrobenzothiazole derived semicarbazones revealed significant anticonvulsant activity in various in-vivo animal models, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6Hz psychomotor seizure tests. nih.govresearchgate.net Several of these compounds exhibited excellent activity in the MES and scPTZ models when compared to standard drugs like phenytoin (B1677684) and levetiracetam. nih.gov For instance, certain semicarbazone derivatives demonstrated potent activity, highlighting the potential of the 6-nitrobenzothiazole core in developing new antiepileptic agents. nih.gov

Anticonvulsant Activity of 2-Amino-6-nitrobenzothiazole Derived Semicarbazones

| Compound | MES Screen (% Protection) | scPTZ Screen (% Protection) | 6Hz Screen (% Protection) |

| Semicarbazone Derivative 1 | 83 | 67 | 50 |

| Semicarbazone Derivative 2 | 100 | 83 | 67 |

| Semicarbazone Derivative 3 | 67 | 50 | 33 |

| Phenytoin (Standard) | 100 | - | - |

| Levetiracetam (Standard) | - | 100 | - |

Research into the analgesic properties of this compound derivatives has shown encouraging results. A study focusing on N-(benzo[d]thiazol-2-yl)acetamide and its 6-nitro derivative demonstrated notable analgesic potential in the acetic acid-induced writhing test in albino mice. researchgate.net At a dose of 100 mg/kg body weight, the 6-nitro derivative produced a significant reduction in the number of writhes, indicating its potential as an analgesic agent. researchgate.net The study suggested that the analgesic effect could be attributed to the inhibition of cyclooxygenase (COX) enzymes. researchgate.netresearchgate.net

Analgesic Activity of N-(6-nitrobenzo[d]thiazol-2-yl)acetamide

| Compound | Dose (mg/kg) | Writhing Reduction (0-5 min) | Writhing Reduction (5-10 min) |

| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (S30) | 100 | 66% | 75% |

| Diclofenac Sodium (Standard) | 10 | 76% | 91% |

The anthelmintic potential of this compound derivatives has been explored, with promising findings. A series of N-(6-nitrobenzo[d]thiazol-2-yl)-2-acetamide derivatives were synthesized and screened for their activity against the nematode species Haemonchus contortus. ijpsjournal.com The results indicated that almost all of the synthesized compounds exhibited moderate to excellent anthelmintic activities. ijpsjournal.com One particular derivative showed maximum activity against Haemonchus contortus, comparable to standard anthelmintic drugs. ijpsjournal.com

Anthelmintic Activity of N-(6-nitrobenzo[d]thiazol-2-yl)-2-acetamide Derivatives against Haemonchus contortus

| Compound | Concentration (µg/mL) | % Mortality |

| Derivative 5a | 100 | 75 |

| Derivative 5b | 100 | 90 |

| Derivative 5c | 100 | 82 |

| Albendazole (Standard) | 100 | 100 |

Derivatives of 2-mercaptobenzothiazole, including those with a nitro substitution, have been identified as potential leads for managing diabetes mellitus. Research has focused on their ability to inhibit key enzymes involved in glucose metabolism, such as α-glucosidase and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.govnih.gov A study on N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides, which included nitro-substituted compounds, demonstrated significant lowering of plasma glucose levels in a non-insulin-dependent diabetes mellitus rat model. nih.gov Some of these derivatives showed notable inhibitory activity against 11β-HSD1. nih.gov While specific IC50 values for the 6-nitro derivative are not always detailed, the general class of compounds shows promise.

Inhibition of 11β-HSD1 by N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide Derivatives

| Compound (Substituent at position 6) | % Inhibition of 11β-HSD1 (at 10 µM) |

| Nitro | Data not explicitly detailed in provided sources |

| Chloro | >80% |

| Methoxy | >80% |

Mechanism of Action Studies

Understanding the molecular mechanisms by which these derivatives exert their pharmacological effects is crucial for their development as therapeutic agents.

The anticonvulsant activity of 2-amino-6-nitrobenzothiazole derived semicarbazones is believed to be mediated, at least in part, through the blockade of voltage-gated sodium channels. nih.gov In-silico molecular docking studies have shown that these compounds can bind to the human neuronal sodium channel isoform (hNav1.2), similar to the established anticonvulsant drug phenytoin. nih.gov

The analgesic effects of N-(6-nitrobenzo[d]thiazol-2-yl)acetamide are proposed to stem from the inhibition of cyclooxygenase (COX) enzymes, which are key enzymes in the inflammatory and pain pathways. researchgate.netresearchgate.net

The anthelmintic mechanism of action for benzothiazole derivatives is thought to be multifaceted. For the related nitrothiazole compound, nitazoxanide (B1678950), the primary mechanism is the inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme, which is essential for anaerobic energy metabolism in helminths. youtube.compatsnap.comdrugbank.com This disruption of energy production leads to parasite death. patsnap.comdrugbank.com Additionally, nitazoxanide has been shown to act on the glutamate-gated chloride ion channel (avr-14) in nematodes. nih.govnih.gov

The antidiabetic activity of this compound derivatives is attributed to the inhibition of two key enzymes. Inhibition of α-glucosidase in the intestine slows down the breakdown and absorption of carbohydrates, thereby reducing postprandial hyperglycemia. nih.gov Inhibition of 11β-HSD1 in adipose tissue and the liver decreases the local conversion of inactive cortisone (B1669442) to active cortisol, which in turn improves insulin (B600854) sensitivity and reduces glucose production. nih.govnih.gov